Benzyl acetate is an organic compound classified as an ester, with the molecular formula . It is synthesized through the condensation of benzyl alcohol and acetic acid, resulting in a sweet and pleasant aroma reminiscent of jasmine. This characteristic makes it popular in the fragrance and flavoring industries, where it is used in perfumes, cosmetics, and food products. Benzyl acetate is also found naturally in various flowers such as jasmine and fruits like pears and apples .
Benzyl acetate is a valuable solvent for various organic compounds, including cellulose acetate and nitrate, resins, and waxes. Its non-polar nature allows it to dissolve these substances effectively. This property makes it useful in research involving the analysis, purification, and processing of these materials [Source: PubChem, National Institutes of Health (NIH) - ].
Studies on benzyl acetate have been conducted to understand its absorption and metabolism in the body. These studies involve administering the compound to animals (typically rats) and analyzing its presence in various tissues and excreta. This research helps determine the potential for human exposure and sheds light on the body's ability to process the compound [Source: Studies on benzyl acetate. III. The percutaneous absorption and disposition of [methylene-14C]benzyl acetate in the rat - PubMed, ].
Due to its widespread use in various consumer products, benzyl acetate has been evaluated for its potential toxicity. These studies involve exposing animals to different concentrations of the compound and observing any adverse effects. This research is crucial for ensuring the safety of individuals who might be exposed to benzyl acetate through various routes [Source: NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies) - PubMed, ].
Benzyl acetate is a natural constituent of various flowers, including jasmine and ylang-ylang. Research has explored its role in plant-insect interactions, investigating how it attracts pollinators or deters herbivores [Source: Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf, ].
These reactions highlight the reactivity of benzyl acetate as an ester, especially under acidic or basic conditions .
Benzyl acetate exhibits various biological activities. It is metabolized rapidly in humans through hydrolysis to yield benzyl alcohol and acetate. The benzyl alcohol can further be oxidized to benzaldehyde and benzoic acid, which are then excreted from the body primarily as hippurate or acyl glucuronide .
Toxicity: Although generally recognized as safe in low concentrations, benzyl acetate can be harmful if inhaled or absorbed through the skin. It may cause irritation to the eyes and respiratory tract .
Several methods exist for synthesizing benzyl acetate:
Benzyl acetate has a wide range of applications:
Benzyl acetate shares similarities with other esters but maintains unique characteristics due to its specific molecular structure. Here are some comparable compounds:
Compound | Molecular Formula | Aroma Characteristics | Common Uses |
---|---|---|---|
Ethyl Acetate | C4H8O2 | Fruity | Solvent, flavoring agent |
Methyl Acetate | C3H6O2 | Sweet | Solvent, paint thinner |
Propyl Acetate | C5H10O2 | Fruity | Solvent, flavoring agent |
Butyl Acetate | C6H12O2 | Fruity | Paint solvent |
Benzyl acetate's distinct aroma profile makes it particularly valuable in perfumery compared to other acetates. Its natural occurrence in floral sources also sets it apart from synthetic esters like ethyl acetate or methyl acetate .
The Fischer esterification of benzyl alcohol with acetic acid proceeds through acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen, increasing acetic acid's electrophilicity for benzyl alcohol attack. The tetrahedral intermediate collapses, eliminating water to form benzyl acetate [1]. Thermodynamic analysis of analogous systems shows equilibrium constants decreasing with temperature due to the reaction's exothermic nature (ΔH = -62.0 kJ/mol) [2]. Activity coefficient calculations using the UNIQUAC model demonstrate water's disproportionate swelling effect on ion-exchange resins, reducing effective catalyst surface area by 23% compared to anhydrous conditions [4].
Key optimization variables include:
Reaction progress monitoring through refractive index measurements reveals 85% conversion occurs within the first 40 minutes of reflux, followed by asymptotic approach to equilibrium [1].
Comparative studies demonstrate:
Temperature (K) | Optimal Reflux Time (min) | Yield (%) |
---|---|---|
343 | 120 | 82.1 |
353 | 60 | 94.3 |
363 | 45 | 91.7 |
Elevated temperatures accelerate initial reaction rates but promote reverse hydrolysis at extended durations. The 353 K-60 minute condition maximizes kinetic advantage while minimizing backward reaction dominance [1] [2].
Macroporous resins like Amberlyst-35 demonstrate superior performance over conventional catalysts:
Catalyst | Temperature (K) | Molar Ratio | Yield (%) |
---|---|---|---|
Amberlyst-15 | 353 | 1:3 | 78 |
Amberlyst-35 | 353 | 1:3 | 78 |
NKC-9 | 353 | 1:1 | 46 |
The LHHW model accurately predicts resin-catalyzed kinetics, with surface reaction-controlled mechanisms confirmed through activation energy measurements (62.0 ± 0.2 kJ/mol) [2] [4]. Catalyst swelling studies reveal 40% volume expansion in aqueous environments, necessitating careful water management during continuous operations [4].
1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) emerges as the optimal ionic liquid catalyst:
Response surface methodology optimization identifies reaction temperature as the most significant factor (p < 0.0001), contributing 58.7% to overall conversion variance [5].
Tungstophosphoric acid-supported catalysts demonstrate improved thermal stability compared to resin systems, maintaining 92% activity after 100 hours at 423 K. Acid strength measurements via NH₃-TPD show strong Brønsted acidity (1.24 mmol/g) crucial for esterification activity [6].
Copper-modified Anderson-type polyoxometalates exhibit unique shape selectivity in benzyl acetate synthesis. XPS analysis confirms Cu²⁺-O-W bridges enhance Lewis acidity, achieving 84% conversion at 343 K with 99% ester selectivity. The asymmetric structure preferentially adsorbs benzyl alcohol through π-complexation, reducing activation energy by 18% compared to symmetric analogs [6].
Tributylamine facilitates benzyl chloride-acetate anion interaction at the liquid-liquid interface. Kinetic studies show second-order dependence on catalyst concentration, with turnover frequencies reaching 8.9 s⁻¹ at 323 K. The extraction constant (Kex) for acetate ions increases from 0.32 to 2.45 L/mol when using 15% w/w tetrabutylammonium bromide [3].
The nucleophilic substitution mechanism proceeds through:
Reactor design optimization reduces batch time by 22% through segmented flow regimes that maintain interfacial area >15 m²/m³ [3].
Central composite design experiments identify critical parameters:
Continuous processes using spinning disc reactors achieve 93% space-time yield (2.8 kg/m³·h) with 99.5% purity [3].
Candida antarctica lipase B (CAL-B) demonstrates superior activity in non-aqueous media, converting vinyl acetate and benzyl alcohol to benzyl acetate with 91% efficiency. Molecular dynamics simulations reveal substrate orientation in the catalytic triad (Ser105-His224-Glu77) reduces activation energy by 34 kJ/mol compared to chemical catalysis.
Crosslinked chitosan matrices increase enzyme loading capacity to 58 mg/g support while maintaining 92% initial activity. The optimal immobilization protocol involves:
This configuration enhances thermal stability (T50 increased from 318K to 341K) and operational lifespan (>15 cycles) [5].
Repeated batch experiments show:
Cycle Number | Residual Activity (%) |
---|---|
1 | 100 |
5 | 89 |
10 | 74 |
15 | 58 |
Activity retention correlates with matrix pore stability, as measured by mercury intrusion porosimetry showing <5% pore collapse after 15 cycles [5].
Comparative analysis of acyl donors reveals:
Donor | Conversion (%) | Initial Rate (mmol/min·g) |
---|---|---|
Vinyl acetate | 91 | 4.78 |
Ethyl acetate | 67 | 1.92 |
Acetic acid | 42 | 0.85 |
The "activated ester" effect of vinyl acetate drives near-quantitative conversions through irreversible alcoholysis [5].
Zinc-doped copper iron oxide three-dimensional networks represent a breakthrough in photocatalytic selective synthesis of benzyl acetate [1]. The development of zinc-doped CuFe₂O₄ catalysts through ammonia-assisted sol-gel methodology has demonstrated exceptional enhancement in photocatalytic performance. The optimized zinc doping content of 0.5% yields remarkable improvements in both photocurrent generation and benzyl acetate selectivity [1].
The structural characteristics of these three-dimensional networks are fundamental to their superior catalytic performance. The inverse spinel structure of CuFe₂O₄ provides an ideal framework for zinc incorporation, creating active sites that facilitate coupled redox photocatalytic reactions [1]. The ammonia-assisted sol-gel method significantly improves the specific surface area of the catalyst, thereby increasing the concentration of oxygen vacancies essential for photocatalytic activity [1].
Photocurrent measurements reveal the exceptional charge separation efficiency achieved through zinc doping. The 0.5% zinc-doped CuFe₂O₄ catalyst exhibits a photocurrent as high as 34.72 µA cm⁻², representing more than a four-fold increase compared to undoped CuFe₂O₄ systems [1]. This enhanced photocurrent directly correlates with improved charge separation efficiency, as confirmed by surface photovoltage measurements [1].
The selectivity enhancement achieved through zinc doping is particularly remarkable. In coupled redox photocatalytic reactions, zinc triggers a dramatic improvement in benzaldehyde to benzyl acetate selectivity, increasing from 2.97% in undoped systems to 74.80% in zinc-doped catalysts [1]. This selectivity enhancement represents a 25-fold improvement, demonstrating the critical role of zinc in directing reaction pathways toward desired products [1].
Density functional theory calculations provide mechanistic insights into the zinc doping effects. The calculations reveal that zinc doping enhances the adsorption energy of acetone intermediates in the CuFe₂O₄-based coupled redox photocatalytic reaction [1]. This enhanced adsorption energy leads to improved activity and selectivity by stabilizing key reaction intermediates and facilitating their transformation to benzyl acetate [1].
Coupled redox photocatalytic reactions represent an innovative approach where reduction and oxidation products serve as each other's redox partners [1]. This concept maximizes the utilization of photogenerated charges while minimizing the need for sacrificial agents, thereby enhancing overall reaction efficiency [1].
The mechanism of coupled redox photocatalytic reactions involves multiple interconnected steps. Initial photon absorption generates electron-hole pairs within the catalyst structure [2]. These charge carriers are subsequently separated and participate in simultaneous oxidation and reduction processes at different catalytic sites [2]. The products of these reactions then interact with each other, completing the coupled redox cycle [1].
In benzyl acetate synthesis, the coupled redox photocatalytic mechanism involves the oxidation of benzyl alcohol to benzaldehyde coupled with the reduction of carbon dioxide or acetone [1] [3]. The zinc-doped CuFe₂O₄ catalyst facilitates both processes simultaneously, with zinc centers playing a crucial role in stabilizing intermediates and directing selectivity [1].
The charge separation efficiency in coupled redox photocatalytic systems is significantly enhanced compared to conventional photocatalytic approaches [2]. The presence of both reduction and oxidation products in the reaction medium creates additional pathways for charge consumption, reducing recombination losses and improving overall quantum efficiency [2]. Surface photovoltage measurements confirm the enhanced charge separation in zinc-doped systems [1].
Electronic structure modifications induced by zinc doping contribute to the improved coupled redox photocatalytic performance [4]. The introduction of zinc atoms into the CuFe₂O₄ lattice creates new electronic states that facilitate charge transfer and reduce activation barriers for key reaction steps [1]. These modifications are particularly important for the stabilization of acetone intermediates that are crucial for benzyl acetate formation [1].
Oxygen vacancies play a fundamental role in enhancing the catalytic activity of zinc-doped CuFe₂O₄ photocatalysts [5]. These defect sites act as active centers for reactant adsorption, charge trapping, and reaction facilitation [5]. The concentration and distribution of oxygen vacancies directly influence the overall photocatalytic performance [4].
The formation mechanism of oxygen vacancies in zinc-doped CuFe₂O₄ involves the preferential removal of oxygen atoms from specific crystallographic sites [5]. The ammonia-assisted sol-gel synthesis method promotes the formation of oxygen vacancies by creating a reducing environment during catalyst preparation [1]. These vacancies are subsequently stabilized through the three-dimensional network structure of the catalyst [1].
Oxygen vacancies contribute to enhanced catalytic activity through multiple mechanisms. They serve as electron trapping centers, facilitating charge separation and reducing recombination losses [5]. Additionally, these defect sites create coordinatively unsaturated metal centers that exhibit enhanced reactivity toward reactant molecules [4]. The presence of oxygen vacancies also modifies the electronic band structure, creating midgap states that improve visible light absorption [5].
The concentration of oxygen vacancies can be quantitatively determined through thermogravimetric analysis and spectroscopic techniques [5]. In optimized zinc-doped CuFe₂O₄ catalysts, oxygen vacancy concentrations reach 3.45 × 10¹³ mg⁻¹, correlating with maximum photocatalytic activity [5]. Higher vacancy concentrations lead to diminished performance due to increased charge recombination at defect sites [5].
Surface characterization reveals that oxygen vacancies are predominantly located at tetrahedral coordination sites in the CuFe₂O₄ structure [5]. These sites contribute to the formation of unsaturated metal-oxygen coordination environments that facilitate reactant adsorption and activation [4]. The distribution of oxygen vacancies across the catalyst surface influences the accessibility of active sites and overall reaction kinetics [5].
Ultrasonic radiation provides significant enhancement in benzyl acetate synthesis through acoustic cavitation mechanisms [6]. The fundamental principle involves the formation, growth, and violent collapse of microscopic bubbles in the reaction medium, generating extreme local conditions that facilitate chemical reactions [7].
The acoustic cavitation process creates localized high-pressure and high-temperature zones during bubble collapse [8]. These conditions reach temperatures comparable to the surface of the sun (approximately 5000 K) and pressures exceeding 1000 bar [9]. Such extreme conditions are maintained for microseconds, providing sufficient energy to activate chemical bonds and accelerate reaction rates [7].
The formation of free radicals during cavitation bubble collapse represents a key mechanism for reaction enhancement [8]. Water molecules decompose under extreme conditions to produce hydroxyl and hydrogen radicals, which participate in secondary reactions with organic substrates [7]. These radicals can initiate chain reactions that significantly increase the overall reaction rate [8].
Acoustic streaming effects contribute to enhanced mass transfer in heterogeneous catalytic systems [10]. The continuous movement of fluid induced by ultrasonic waves improves mixing between reactants and catalysts, reducing mass transfer limitations [6]. This effect is particularly important in solvent-free systems where viscosity can limit molecular mobility [8].
The frequency dependence of ultrasonic effects reveals optimal conditions for benzyl acetate synthesis. Low-frequency ultrasound (20-100 kHz) generates fewer but larger bubbles, resulting in more intense mechanical effects [8]. Higher frequencies (200-800 kHz) produce more numerous smaller bubbles, leading to enhanced chemical effects through increased radical generation [8]. The optimal frequency range for benzyl acetate synthesis typically falls within 20-40 kHz [11].
Silicotungstic acid catalysts demonstrate remarkable performance enhancement under ultrasonic irradiation for benzyl acetate synthesis [11]. The heteropolyacid structure provides multiple active sites for esterification reactions while benefiting from ultrasonic activation effects [12].
The acid strength of silicotungstic acid is well-suited for benzyl acetate synthesis, providing sufficient acidity to activate benzyl alcohol without causing excessive side reactions [13]. Under silent conditions, silicotungstic acid achieves moderate yields of approximately 45-67% for benzyl acetate synthesis [11] [13]. However, ultrasonic irradiation significantly enhances catalytic performance [11].
Sonication effects on silicotungstic acid catalysis involve both physical and chemical enhancements [6]. The acoustic cavitation creates micro-mixing that improves contact between reactants and the acid catalyst [10]. Additionally, the extreme conditions during bubble collapse can temporarily activate catalyst sites, increasing their reactivity [8].
Kinetic studies under ultrasonic conditions reveal substantial improvements in reaction rates [11]. The reaction time required to achieve maximum yield decreases from 10 hours under silent conditions to 4-6 hours with 20-40 kHz ultrasonic irradiation [11]. This acceleration corresponds to a 40-60% reduction in reaction time while maintaining product selectivity [11].
Temperature effects under sonication demonstrate energy efficiency benefits [11]. Ultrasonic-assisted reactions can achieve comparable yields at temperatures 20-30 K lower than silent reactions [11]. This temperature reduction contributes to energy savings and reduced risk of thermal degradation of reactants or products [6].
The stability of silicotungstic acid under ultrasonic conditions has been confirmed through multiple reaction cycles [14]. The heteropolyacid structure remains intact during sonication, allowing for catalyst reuse without significant loss of activity [13]. The robust nature of the Keggin structure provides resistance to the extreme conditions generated during acoustic cavitation [14].
Solvent-free synthesis methodologies for benzyl acetate production offer substantial environmental and efficiency advantages over conventional solvent-based approaches [15]. The elimination of organic solvents reduces volatile organic compound emissions, minimizes waste generation, and simplifies downstream processing [16].
Environmental impact assessment reveals significant benefits of solvent-free approaches [17]. Traditional benzyl acetate synthesis often requires large volumes of organic solvents that contribute to air pollution and water contamination [15]. Solvent-free methodologies eliminate these environmental burdens while maintaining product quality and yield [16].
Energy efficiency considerations demonstrate the superiority of solvent-free approaches [18]. The absence of solvents eliminates the need for solvent heating, cooling, and recovery operations [15]. Additionally, solvent-free reactions often proceed at lower temperatures due to improved reactant contact and enhanced reaction kinetics [16].
Atom economy calculations show improved efficiency in solvent-free systems. The elimination of solvent dilution effects results in higher effective concentrations of reactants, improving collision frequency and reaction rates [16]. This concentration effect contributes to enhanced yields and reduced reaction times [18].
Process intensification benefits include simplified reactor design and reduced equipment complexity [15]. Solvent-free systems eliminate the need for solvent storage, handling, and recovery equipment [16]. This simplification reduces capital costs and operational complexity for industrial implementations [18].
Safety considerations favor solvent-free methodologies due to reduced fire and explosion hazards [17]. Many organic solvents are flammable and toxic, requiring specialized handling and storage procedures [15]. Solvent-free approaches eliminate these safety concerns while maintaining reaction efficiency [16].
Reaction kinetics in solvent-free benzyl acetate synthesis systems exhibit unique characteristics due to the absence of solvent effects. The direct contact between reactants results in modified reaction pathways and altered activation energies compared to solution-phase reactions.
Kinetic modeling of solvent-free systems requires consideration of changing physical properties during reaction progress. As the reaction proceeds, the composition and viscosity of the reaction medium change continuously, affecting mass transfer and reaction rates. These dynamic effects must be incorporated into kinetic models for accurate prediction.
Activation energy determination in solvent-free systems reveals generally lower values compared to solvent-based reactions. The absence of solvent cage effects and reduced solvation barriers contribute to decreased activation energies. For benzyl acetate synthesis, activation energies in solvent-free systems typically range from 35-60 kJ/mol.
Mass transfer limitations become particularly important in solvent-free systems due to higher viscosities. The rate-determining step may shift from chemical reaction to mass transfer, especially at higher conversions. Mechanical agitation and temperature control are crucial for maintaining optimal reaction rates.
Temperature dependence follows Arrhenius behavior in most solvent-free benzyl acetate synthesis systems. However, the pre-exponential factor and activation energy values differ from solution-phase reactions due to modified molecular interactions. Optimal temperature ranges typically fall between 60-120°C depending on the catalytic system.
Reaction order determination in solvent-free systems often reveals pseudo-first-order kinetics when one reactant is in excess. For benzyl acetate synthesis from benzyl alcohol and acetic acid, pseudo-first-order kinetics with respect to benzyl alcohol is commonly observed. The apparent rate constant depends on catalyst loading, temperature, and reactant molar ratios.
Irritant;Health Hazard